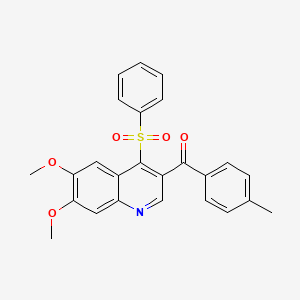
4-(benzenesulfonyl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline derivatives, including “(6,7-Dimethoxy-4-(phenylsulfonyl)quinolin-3-yl)(p-tolyl)methanone”, is a topic of interest in medicinal chemistry research . Chemical modification of quinoline is one of the commonest approaches used in drug discovery .Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a nitrogen-containing bicyclic compound . The specific structure of “(6,7-Dimethoxy-4-(phenylsulfonyl)quinolin-3-yl)(p-tolyl)methanone” is not explicitly mentioned in the available resources.科学的研究の応用
Syntheses and Chemical Properties
- Synthetic Routes and Metabolites: Research has demonstrated the use of methanesulfonyl as a protective group for phenolic hydroxy in Friedel–Crafts reactions, offering a simpler synthetic route for the production of quinoline derivatives. This methodology enables the efficient synthesis of metabolites with potential pharmacological applications (Mizuno et al., 2006).
- Conformational Analysis: Studies on quinoline derivatives have involved conformational analysis to understand the structure-activity relationships crucial for the design of molecules with desired biological properties (Karkhut et al., 2014).
- Spectroscopic Properties: The impact of structure and environment on the spectroscopic properties of quinoline derivatives has been explored. These studies provide insights into the electronic absorption and fluorescence properties, which are essential for developing materials with specific optical characteristics (Al-Ansari, 2016).
Pharmacological Applications
- Radiosynthesis for Pharmacological Studies: The radiosynthesis of quinolin-2(1H)-one derivatives demonstrates the compound's application in developing novel pharmacological agents. Such studies are crucial for the discovery and development of drugs targeting specific biological pathways (Kitson et al., 2010).
- Potential in Treating Neurological Disorders: Quinoline derivatives, such as JNJ16259685, have shown high potency and selectivity as antagonists of specific receptors, indicating potential therapeutic applications in treating neurological disorders (Lavreysen et al., 2004).
Material Science and Other Applications
- Novel Synthesis and Material Properties: The development of new synthetic methods for quinoline derivatives opens up possibilities for creating materials with unique properties, such as enhanced fluorescence or specific binding capabilities, which can be utilized in various scientific and industrial applications (Patel et al., 2022).
作用機序
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The specific mechanism of action for “(6,7-Dimethoxy-4-(phenylsulfonyl)quinolin-3-yl)(p-tolyl)methanone” is not detailed in the available resources.
Safety and Hazards
The safety and hazards associated with “(6,7-Dimethoxy-4-(phenylsulfonyl)quinolin-3-yl)(p-tolyl)methanone” are not detailed in the available resources. It’s important to note that this product is not intended for human or veterinary use and is for research use only.
将来の方向性
特性
IUPAC Name |
[4-(benzenesulfonyl)-6,7-dimethoxyquinolin-3-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5S/c1-16-9-11-17(12-10-16)24(27)20-15-26-21-14-23(31-3)22(30-2)13-19(21)25(20)32(28,29)18-7-5-4-6-8-18/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMUUMWOYJMYGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide](/img/structure/B2862256.png)
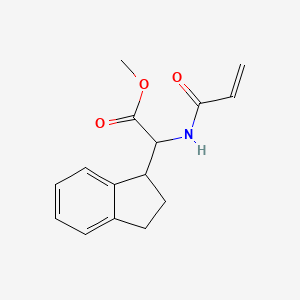
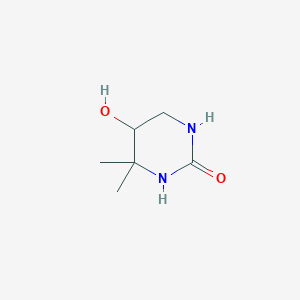
![2-{[1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERIDIN-4-YL]OXY}-6-METHYLPYRIDINE](/img/structure/B2862262.png)
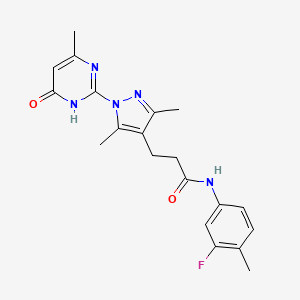
![(2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2862266.png)
![4-benzyl-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2862267.png)
![Ethyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2862268.png)
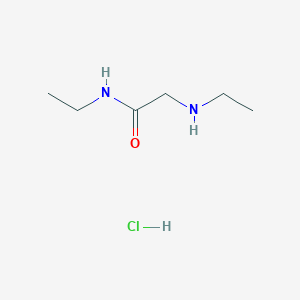
![3-cyclopropyl-6-[4-(thiophene-3-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B2862271.png)

![5-[2-(Morpholin-4-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B2862276.png)
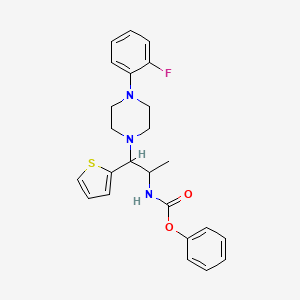
![5-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B2862278.png)
